N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c14-10-6-11(15)18-13(17-10)20-8-12(19)16-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,16,19)(H4,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFNLMRYMHBQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with benzyl bromoacetate under basic conditions . The reaction proceeds through the formation of a thioether linkage between the thiol group of the diaminopyrimidine and the bromoacetate, followed by the formation of the acetamide linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Thiol-Disulfide Exchange Reactions
The sulfanyl (–S–) group in this compound participates in nucleophilic substitution reactions. For example, during synthesis, the thiol group of 4,6-diaminopyrimidine-2-thiol reacts with α-chloroacetamide derivatives under alkaline conditions to form the thioether linkage:
text4,6-diaminopyrimidine-2-thiol + Cl–CH₂–CO–NH–Bz → N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide + HCl
Key conditions :
-
Solvent: Ethanol or acetone
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Base: Potassium hydroxide (KOH)
-
Temperature: Reflux (60–80°C)
Yield : 88–96% after recrystallization .
Hydrogen Bonding and Intramolecular Interactions
The compound’s folded conformation facilitates intramolecular hydrogen bonds (N–H···N, C–H···O), stabilizing its structure and influencing reactivity:
| Interaction Type | Bond Length (Å) | Bond Angle (°) | Role in Reactivity |
|---|---|---|---|
| N–H···N (pyrimidine) | 2.12–2.34 | 156–162 | Reduces susceptibility to hydrolysis |
| C–H···O (acetamide) | 2.45 | 145 | Stabilizes folded conformation |
| N–H···Cl (if present) | 2.21 | 160 | Modifies electronic environment |
These interactions enhance stability during reactions involving the pyrimidine ring or acetamide group .
Functionalization of the Pyrimidine Ring
The 4,6-diaminopyrimidine moiety undergoes electrophilic substitution and coordination reactions:
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Amination : The amino groups (–NH₂) at positions 4 and 6 react with acyl chlorides or sulfonyl chlorides to form substituted derivatives (e.g., sulfonate esters) .
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Metal Coordination : The pyrimidine nitrogen atoms bind transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic or medicinal applications.
Example Reaction with Sulfonyl Chlorides :
textThis compound + Ar–SO₂Cl → Sulfonate ester derivative + HCl
Conditions :
Acetamide Group Reactivity
The acetamide (–NHCO–) group participates in hydrolysis and alkylation:
Acid/Base-Catalyzed Hydrolysis
Under strong acidic (HCl) or basic (NaOH) conditions, the acetamide hydrolyzes to form carboxylic acid derivatives:
textThis compound + H₂O → 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetic acid + Benzylamine
Kinetics : Hydrolysis rates depend on pH and temperature, with faster degradation observed at pH < 3 or pH > 10 .
N-Alkylation
The benzyl group (–CH₂–C₆H₅) can be replaced via alkylation with alkyl halides (e.g., methyl iodide):
textThis compound + R–X → N-alkyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide + HX
Optimal conditions : Dry DMF, NaH base, 0–5°C.
Oxidation of the Sulfanyl Group
The –S– group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 2–4 hours |
| KMnO₄ | Sulfone | Acidic, 50–60°C |
Impact : Oxidation alters electron density, enhancing interactions with biological targets like enzymes .
Solid-State Reactivity
Crystallographic studies reveal that the compound’s reactivity in the solid state is modulated by:
-
Intermolecular hydrogen bonds (N–H···O, O–H···N) between adjacent molecules .
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Crystal packing forces , which influence solubility and dissolution rates .
Key crystallographic data :
| Parameter | Value (Compound I) | Value (Compound II) |
|---|---|---|
| Space group | Pna2₁ | P2₁/c |
| Dihedral angle (°)* | 56.18 | 67.84 |
| Hydrogen bond donors | 5 | 4 |
*Angle between pyrimidine and benzene rings .
Biological Activity Modulation
Reactions targeting the pyrimidine or sulfanyl groups enhance antimicrobial and antitumor properties:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with 2-chloro-N-benzylacetamide in the presence of a base such as potassium hydroxide. The reaction is conducted under reflux conditions to facilitate the formation of the thioacetamide derivative. The compound crystallizes in a monoclinic space group, with detailed structural analysis performed using X-ray crystallography .
Key Structural Features
- Molecular Formula : C13H15N5OS
- Molecular Weight : 289.36 g/mol
- Crystallization : The compound exhibits a folded conformation with specific dihedral angles between the pyrimidine and benzene rings, which are stabilized by intramolecular hydrogen bonds .
Medicinal Chemistry Applications
This compound has been investigated for its potential as an anti-infective agent. The following applications have been identified:
- Antiviral Activity :
- Anticancer Properties :
- Kinase Inhibition :
Case Studies
The following case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors . The diaminopyrimidine moiety is known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby exerting its anticancer and antibacterial effects . The sulfanyl group may also contribute to the compound’s activity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
Dihedral Angles and Conformational Analysis
The dihedral angle between the pyrimidine and aromatic rings is critical for molecular conformation and intermolecular interactions. Key comparisons include:
Key Observations :
- The benzyl group in the target compound likely results in a dihedral angle closer to N-(2,4-dimethylphenyl) (~58°), balancing steric effects and π-π interactions.
- Electron-withdrawing substituents (e.g., nitro, chloro) increase dihedral angles due to steric or electronic effects, whereas para-substituted derivatives (e.g., 4-chlorophenyl) favor smaller angles .
Hydrogen-Bonding and Crystal Packing
Intramolecular hydrogen bonds stabilize folded conformations in diaminopyrimidine derivatives:
- N—H⋯N bonds are common in compounds like N-(3-nitrophenyl) and N-(4-chlorophenyl), with bond lengths of 2.06–2.16 Å .
- N—H⋯O interactions (e.g., in N-(3-nitrophenyl)) further stabilize crystal packing, contributing to lattice rigidity .
- The benzyl group may reduce intermolecular hydrogen bonding due to steric shielding but could enhance hydrophobic interactions in biological targets.
Key Insights :
- The 4,6-diaminopyrimidine core is crucial for kinase inhibition and antimicrobial activity .
- Electron-withdrawing groups (e.g., nitro, fluoro) enhance antiviral and anticancer properties, while hydrophobic substituents (e.g., benzyl) may improve bioavailability .
Biological Activity
N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its structural characteristics, synthesis, and reported pharmacological effects.
Structural Characteristics
The compound exhibits a complex molecular structure characterized by a pyrimidine ring and a benzyl group , which are critical for its biological activity. The crystal structures of related compounds have shown that they often adopt a folded conformation, with notable dihedral angles between the pyrimidine and benzene rings. For instance, in one study, the pyrimidine ring was inclined at angles of 56.18° and 67.84° relative to the benzene ring in different derivatives . This conformation is stabilized by intramolecular hydrogen bonds, enhancing the compound's stability and reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-diamino-pyrimidine-2-thiol with benzyl halides or related derivatives under basic conditions. For example, one synthesis method reported refluxing 4,6-diaminopyrimidine-2-thiol with 3-nitrophenylacetamide in ethanol to yield the desired compound . The yield from this process can be quite high, often exceeding 80%.
Antiviral Properties
This compound has been investigated for its antiviral properties, particularly against viral proteases. Research indicates that derivatives of this compound can inhibit Dengue virus protease effectively . The presence of the pyrimidine moiety is thought to enhance interaction with viral proteins, potentially disrupting their function.
Antitumor Activity
Recent studies have also explored the antitumor effects of compounds similar to this compound. For instance, it has been suggested that modifications to the compound can lead to enhanced inhibitory effects on cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes linked to disease processes. For example, it has been noted for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a role in glucose metabolism and is a target for diabetes treatment .
Case Studies
- Dengue Virus Protease Inhibition :
- Antitumor Activity :
Summary Table of Biological Activities
Q & A
Q. What synthetic routes are commonly employed to prepare N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogues?
The compound is synthesized via nucleophilic substitution reactions. For example, 4,6-diamino-2-mercaptopyrimidine is reacted with potassium hydroxide in ethanol, followed by the addition of a halogenated acetamide derivative (e.g., 2-chloro-N-benzylacetamide) under reflux conditions. The product is isolated by solvent evaporation, filtration, and recrystallization from methanol/ethyl acetate mixtures, yielding high purity crystals (97% yield) . Optimization of reaction time, temperature, and solvent polarity is critical to minimize byproducts and maximize yield.
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The compound crystallizes in monoclinic systems (e.g., space group P2₁/c) with unit cell parameters such as a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76°. Hydrogen atoms are placed geometrically, and refinement using SHELXL-2016 ensures accurate displacement parameters (R < 0.05) . Interatomic distances (e.g., C–S = 1.74–1.78 Å) and bond angles (e.g., N–C–S = 105–110°) confirm the sulfanyl-acetamide linkage .
Advanced Research Questions
Q. What role do intermolecular hydrogen bonds play in stabilizing the crystal lattice?
The crystal packing is dominated by N–H···N and N–H···O hydrogen bonds. For instance, the pyrimidine NH₂ groups form bonds with adjacent sulfanyl acceptors (N–H···S, 3.2–3.5 Å), while the acetamide carbonyl acts as an acceptor for aromatic C–H donors (C–H···O, 2.8–3.0 Å). These interactions create a 3D network, with graph-set notation R₂²(8) and R₄⁴(12) motifs, significantly influencing thermal stability and solubility .
Q. How does the dihedral angle between the pyrimidine and benzyl rings affect biological activity?
The dihedral angle (42–62°) determines molecular planarity and binding pocket compatibility. Computational studies (DFT) reveal that smaller angles enhance π-π stacking with viral protease active sites (e.g., SARS-CoV-2 Mpro), while larger angles improve hydrophobic interactions with kinase domains (e.g., Src substrate-binding sites). Docking scores (ΔG = −8.5 to −9.2 kcal/mol) correlate with antiviral potency .
Q. What methodological challenges arise in refining disordered solvent molecules in the crystal structure?
Disordered solvent (e.g., methanol) in lattice voids complicates refinement. Using SQUEEZE in PLATON masks electron density contributions from disordered regions, improving R₁ values by 0.02–0.03. Restraints on atomic displacement parameters (ADPs) and occupancy factors are applied in SHELXL to avoid overfitting .
Q. How do substituents on the benzyl group modulate electronic properties?
Electron-withdrawing groups (e.g., -Cl, -F) reduce the acetamide carbonyl’s electron density (IR νC=O = 1670 → 1695 cm⁻¹), enhancing hydrogen-bond acceptor strength. Natural Bond Orbital (NBO) analysis shows increased charge transfer (0.12–0.18 e) to pyrimidine, stabilizing ligand-receptor complexes .
Methodological Guidance
Q. What strategies resolve contradictions in crystallographic data between analogues?
For structurally similar compounds (e.g., chloro vs. methyl substituents), compare hydrogen-bond geometries (Table 2 in ) and unit cell volumes (ΔV = 30–50 ų). Use Hirshfeld surface analysis to quantify interaction differences (e.g., % contribution of H-bonds vs. van der Waals contacts) .
Q. How to optimize experimental phasing for low-resolution datasets?
Employ SHELXD/SHELXE pipelines for ab initio phasing. For datasets with d-spacing > 1.0 Å, use high redundancy (>4) and multi-scan absorption corrections (SADABS). Anomalous scattering from sulfur atoms (λ = 1.54 Å) improves phase determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
